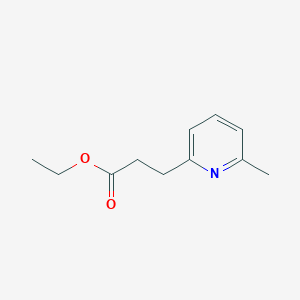![molecular formula C18H14F3N3O3S B2383395 [2-[(4-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-[2-(trifluoromethyl)phenyl]methanone CAS No. 851802-39-6](/img/structure/B2383395.png)
[2-[(4-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-[2-(trifluoromethyl)phenyl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of imidazole compounds can be achieved through several methods, including the Debus-Radziszewski imidazole synthesis, the Mumm rearrangement, and the Van Leusen reaction1. However, the specific synthesis route for this compound is not provided in the literature I have access to.Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography. Unfortunately, I couldn’t find specific structural data for this compound.Chemical Reactions Analysis
Imidazole compounds are known to participate in a variety of chemical reactions due to the presence of the imidazole ring. These reactions include electrophilic and nucleophilic substitutions, oxidations, and reductions1. The specific reactions that this compound undergoes are not detailed in the literature I have access to.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, solubility, and stability. These properties can often be predicted based on the compound’s structure and the properties of similar compounds. However, I couldn’t find specific physical and chemical properties for this compound.Wissenschaftliche Forschungsanwendungen
Microwave-Assisted Synthesis and Theoretical Studies
A study described the regioselective synthesis of a compound involving a microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions. This process highlights the efficiency and environmental benefits of using microwave irradiation for synthesizing heterocyclic compounds, potentially applicable for similar compounds like the one (Moreno-Fuquen et al., 2019).
Antimicrobial and Antiviral Activity
Another study focused on the synthesis of substituted benzimidazoles and their evaluation for antimicrobial and antiviral activities. Although the specific compound was not tested, this research indicates the potential for compounds with benzimidazole structures to possess biological activities, suggesting a possible research direction for the compound (Sharma et al., 2009).
Spectrophotometric Metal Detection
Research on disulfonated benzimidazolyl(phenyl)methanone derivatives for the spectrophotometric determination of nickel highlights the potential of such compounds in analytical chemistry, particularly in metal ion detection. This suggests that the compound might be explored for similar analytical applications (Odashima et al., 1991).
Synthesis and Functionalization Studies
A study on the double C2/C3 functionalization of quinoline provided insights into the synthesis of complex molecules, which could be relevant for the synthesis and further functionalization of the compound (Belyaeva et al., 2018).
Biological Evaluation of Heterocyclic Compounds
Research evaluating the anti-inflammatory and analgesic activities of synthesized heterocyclic compounds illustrates the potential pharmaceutical applications of structurally complex molecules. This indicates a potential area of research for assessing the biological activities of the compound (Sondhii et al., 1996).
Safety And Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is used. These can include toxicity, flammability, reactivity, and environmental impact. The safety and hazards for this specific compound are not detailed in the literature I have access to.
Zukünftige Richtungen
The future directions for research on a compound often depend on its potential applications. For example, if a compound shows promise as a drug, future research might focus on optimizing its synthesis, improving its efficacy, or reducing its side effects1. However, the future directions for this specific compound are not provided in the literature I have access to.
I hope this information is helpful, and I apologize for any inconvenience caused by the lack of specific information on this compound. If you have any other questions or need further clarification, feel free to ask.
Eigenschaften
IUPAC Name |
[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-[2-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O3S/c19-18(20,21)15-4-2-1-3-14(15)16(25)23-10-9-22-17(23)28-11-12-5-7-13(8-6-12)24(26)27/h1-8H,9-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEZHGFTWFFGFSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-[(4-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-[2-(trifluoromethyl)phenyl]methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzofuran-3(2H)-one](/img/structure/B2383316.png)
![3,4-difluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2383317.png)
![[3-(4-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2383321.png)
![(1'R,4R)-Spiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-carboxamide](/img/structure/B2383322.png)
![4-(3-Ethyl-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-y l)benzenesulfonamide](/img/structure/B2383325.png)
![N-(3-chlorophenyl)-3-ethyl-N-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2383326.png)
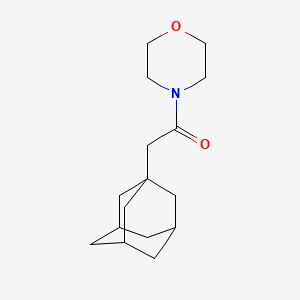
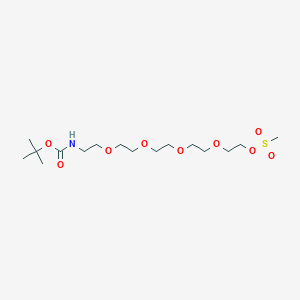
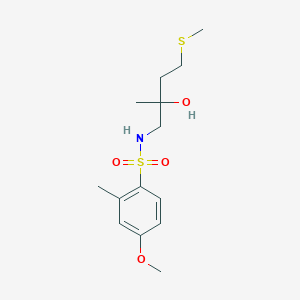
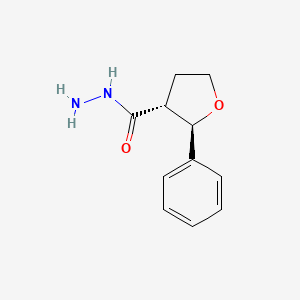
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2,6-difluorobenzamide](/img/structure/B2383333.png)
